Isodihydrofutoquinol A

Übersicht

Beschreibung

Isodihydrofutoquinol A is a natural product found in Piper wightii, Piper schmidtii, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

A study by Shizuri et al. (1986) achieved the total synthesis of Isodihydrofutoquinol A. This synthesis started from 4-benzyloxy-2-methoxy-acetophenone and utilized an electrochemical method to construct the 2,5-cyclohexadienone moiety efficiently. The synthesized this compound was further converted into isofutoquinol A and B through futoquinol.

Another study on Piper schmidtii, conducted by Tyagi et al. (1993), reported the isolation of this compound from the leaves and stem of the plant. This study also provided unpublished 13 C NMR data of known neolignans, including this compound.

Everts (2016) explored the discovery of various isoquinolines, a family to which this compound belongs. This research indicated that isoquinolines, previously thought to be primarily produced by plants, are also synthesized by fungi like Aspergillus fumigatus. Isoquinolines are known for their diverse applications, including as anesthetics, vasodilators, antifungal agents, and disinfectants.

A comprehensive review by Bhadra and Kumar (2011) on isoquinoline alkaloids highlighted their immense pharmacological and biological properties. These alkaloids, including this compound, have shown potential in biomedical research and drug discovery, particularly in the context of anticancer properties.

The study by Shang et al. (2020) reviewed the bioactivities of isoquinoline alkaloids from 2014 to 2018, emphasizing their varied bioactivities, including antitumor, antibacterial, antifungal, and neuroprotective activities.

Wirkmechanismus

Target of Action

It is known that this compound has certain biological activities, including antimicrobial, antiviral, and antioxidant properties .

Mode of Action

Its biological activities suggest that it may interact with various cellular targets to exert its effects .

Biochemical Pathways

Given its reported biological activities, it is likely that it interacts with multiple pathways related to microbial growth, viral replication, and oxidative stress .

Pharmacokinetics

It is known that isodihydrofutoquinol a is a solid compound that is insoluble in water at room temperature but soluble in some organic solvents such as methanol, ethanol, and dimethyl sulfoxide .

Result of Action

Its reported biological activities suggest that it may inhibit microbial growth, prevent viral replication, and reduce oxidative stress .

Action Environment

Biochemische Analyse

Biochemical Properties

Isodihydrofutoquinol A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound exhibits binding affinity towards certain receptor proteins, influencing signal transduction pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can modulate the expression of genes associated with cell cycle regulation, thereby affecting cellular metabolism and growth . Furthermore, it has been reported to enhance the antioxidant defense mechanisms within cells, protecting them from oxidative stress-induced damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as transcription factors and enzymes, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways . Additionally, it can influence gene expression by interacting with transcriptional regulators, resulting in altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to exhibit stability under controlled conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biochemical activity, providing sustained effects on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance antioxidant defenses and improve cellular function . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been noted, indicating that optimal dosages need to be carefully determined to maximize its beneficial effects while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle, thereby affecting energy production within cells . Additionally, this compound can modulate lipid metabolism, impacting the synthesis and degradation of fatty acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for its effective functioning within biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is essential for its activity and function within cells .

Eigenschaften

IUPAC Name |

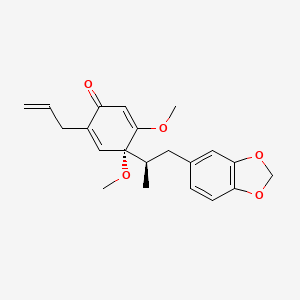

(4R)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3/t14-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOHLDSEWHACKE-SZNDQCEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C=C1)OCO2)[C@]3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Isodihydrofutoquinol A and where is it found?

A1: this compound is a neolignan, a type of natural product with a specific chemical structure. It has been isolated from certain species of Piper, a genus of plants that includes black pepper. []

Q2: Have there been any attempts to synthesize this compound in the lab?

A2: Yes, there have been successful total syntheses of this compound reported in the scientific literature. [, ] This means researchers have been able to create the compound in a laboratory setting, which can be valuable for further study.

Q3: Are there any studies investigating the potential biological activities of this compound?

A3: While the provided abstracts do not directly explore biological activities of this compound, one study mentions the discovery of potential epidermal growth factor receptor inhibitors from black pepper for lung cancer treatment using an in-silico approach. [] This suggests that compounds found within black pepper, potentially including this compound, warrant further investigation for their biological effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.